N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide

RORγ inverse agonism Regioisomer SAR Nuclear receptor pharmacology

N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide (CAS 946369-49-9, molecular formula C₂₀H₁₈N₂O₄S, MW 382.43 g/mol) is a synthetic small molecule belonging to the N-sulfonamide-tetrahydroquinoline chemotype. This compound class has been established as a privileged scaffold for retinoic acid receptor-related orphan receptor γ (RORγ/RORγt) inverse agonism, a mechanism of therapeutic relevance for autoimmune diseases and oncology.

Molecular Formula C20H18N2O4S
Molecular Weight 382.43
CAS No. 946369-49-9
Cat. No. B3005061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide
CAS946369-49-9
Molecular FormulaC20H18N2O4S
Molecular Weight382.43
Structural Identifiers
SMILESC1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)N(C1)C(=O)C4=CC=CO4
InChIInChI=1S/C20H18N2O4S/c23-20(19-9-5-13-26-19)22-12-4-6-15-10-11-16(14-18(15)22)21-27(24,25)17-7-2-1-3-8-17/h1-3,5,7-11,13-14,21H,4,6,12H2
InChIKeyGPUZFSVPGQDFTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide (946369-49-9): Structural Identity and Compound Class for Scientific Procurement


N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide (CAS 946369-49-9, molecular formula C₂₀H₁₈N₂O₄S, MW 382.43 g/mol) is a synthetic small molecule belonging to the N-sulfonamide-tetrahydroquinoline chemotype . This compound class has been established as a privileged scaffold for retinoic acid receptor-related orphan receptor γ (RORγ/RORγt) inverse agonism, a mechanism of therapeutic relevance for autoimmune diseases and oncology [1][2]. The compound features a 1,2,3,4-tetrahydroquinoline core bearing a furan-2-carbonyl substituent at the N-1 position and an unsubstituted benzenesulfonamide at the 7-position—a specific substitution pattern that distinguishes it within the broader tetrahydroquinoline sulfonamide family.

Why Generic Substitution Risks Failure: Substitution-Pattern-Dependent Pharmacology in Tetrahydroquinoline Sulfonamide RORγ Inverse Agonists


Within the N-sulfonamide-tetrahydroquinoline family, seemingly minor structural modifications produce drastic functional consequences. Tertiary sulfonamide 1 is a potent RORγt inverse agonist (IC₅₀ = 46 nM) but suffers from high hepatic clearance that limits its utility [1]. Molecular modeling and scaffold hopping to the N-sulfonamide-tetrahydroquinoline series yielded compound 13 with substantially lower intrinsic clearance in mouse liver microsomes, yet this improvement was contingent on precise substitution topology [1]. Regioisomeric switching (7-yl vs. 6-yl benzenesulfonamide), the nature of the N-1 acyl group (furan-2-carbonyl vs. benzenesulfonyl or alkylsulfonyl), and the absence versus presence of substituents on the benzenesulfonamide ring (e.g., 3-methyl, 2,4-dimethyl, 4-methoxy, 2-fluoro) each modulate RORγ binding affinity, selectivity over other nuclear receptors, metabolic stability, and functional efficacy in cellular and in vivo models [2][3]. Consequently, substituting 946369-49-9 with a regioisomer or an analog bearing a different substitution pattern without experimental validation risks loss of target engagement or altered pharmacokinetics.

Quantitative Differentiation Evidence for N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide (946369-49-9) Against Closest Analogs


Regioisomeric Differentiation: 7-yl vs. 6-yl Benzenesulfonamide Determines RORγ Ligand-Binding Domain Engagement

The benzenesulfonamide attachment position on the tetrahydroquinoline core is a critical determinant of RORγ ligand-binding domain (LBD) engagement. The 7-substituted regioisomer (946369-49-9) places the sulfonamide NH in a geometry conducive to hydrogen-bonding interactions with the RORγ LBD, analogous to the binding pose observed crystallographically for XY039 (13e, PDB 7XQE, resolution 2.57 Å), which also bears a 7-yl benzenesulfonamide [1]. In contrast, the 6-substituted regioisomer (CAS 946246-76-0) projects the sulfonamide group into a sterically distinct region of the binding pocket, resulting in a different hydrogen-bonding network and potentially altered inverse agonist efficacy [2]. The 7-yl substitution topology is conserved in all potent RORγ inverse agonists derived from this scaffold (compounds 13, 13e, 14a, and 5a), establishing this regiochemistry as a pharmacophoric requirement [2][3].

RORγ inverse agonism Regioisomer SAR Nuclear receptor pharmacology

Unsubstituted Benzenesulfonamide as a Minimal Pharmacophore: Property Contrast with 2,4-Dimethyl and 2-Fluoro Analogs

The benzenesulfonamide moiety of 946369-49-9 is unsubstituted (phenyl only), representing the minimal steric and electronic variant within this series. The 2,4-dimethylbenzenesulfonamide analog (CAS 1005301-95-0, MW 410.5) adds two methyl groups, increasing molecular weight by +28 Da and calculated logP by approximately +1.1 units, while the 2-fluorobenzenesulfonamide analog adds electron-withdrawing character that alters the sulfonamide NH pKa . In the RORγ inverse agonist pharmacophore, benzenesulfonamide substitution directly modulates lipophilic ligand efficiency (LLE = pIC₅₀ − cLogP), a key optimization parameter as demonstrated in the iterative SAR campaigns leading to compounds 13 and 5a [1]. The unsubstituted variant provides the highest ligand efficiency baseline for further structure-guided optimization and avoids potential metabolic liabilities associated with benzylic methyl oxidation or oxidative defluorination [2].

Medicinal chemistry Lipophilic ligand efficiency Property-based design

N-1 Furan-2-carbonyl Substitution: Functional Divergence from N-1 Benzenesulfonyl and N-1 Alkylsulfonyl Analogs

The N-1 furan-2-carbonyl group of 946369-49-9 constitutes an amide linkage, which contrasts with the N-1 sulfonamide connectivity found in the majority of literature RORγ inverse agonists from this class (e.g., compound 13 and XY039 bear N-1 sulfonyl substituents) [1][2]. The molecular mechanism study by Sun et al. (2018) established that even minor structural changes to the N-1 substituent of RORγt ligands can flip the functional response between agonism and inverse agonism: compound 1 (agonist, EC₅₀ = 3.7 μM, max. act. 78%) and compound 2 (inverse agonist, IC₅₀ = 2.0 μM, max. inh. 61%) differ only in the nature of this substituent, with the conformational state of Trp317 residue serving as the functional switch [3]. The reverse amide isomer, N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide, inverts the amide/sulfonamide orientation, which would be predicted to alter hydrogen-bonding geometry with the RORγ LBD and potentially reverse the efficacy profile [1].

RORγ inverse agonist scaffold Amide vs. sulfonamide linker Transcriptional activity modulation

Scaffold-Level Metabolic Stability Differentiation: Tetrahydroquinoline Series vs. Tertiary Sulfonamide 1

The N-sulfonamide-tetrahydroquinoline scaffold was specifically designed via scaffold hopping from tertiary sulfonamide 1 to address its high hepatic clearance liability [1]. Sun et al. (2020) demonstrated that compound 13, a representative N-sulfonamide-tetrahydroquinoline, exhibited lower intrinsic clearance (Cl_int) in mouse liver microsomes compared with tertiary sulfonamide 1, translating to potent in vivo efficacy in an IMQ-induced psoriasis mouse model with an acceptable safety profile [1]. While the specific microsomal stability of 946369-49-9 has not been reported in peer-reviewed literature, its structural homology to the metabolically improved tetrahydroquinoline core (in contrast to the tertiary sulfonamide scaffold) places it within the scaffold class that was purposefully engineered for enhanced metabolic stability [1][2].

In vitro ADME Hepatic clearance Scaffold hopping

Commercially Verified Purity: Batch-to-Batch Consistency for Reproducible Biological Profiling

The compound 946369-49-9 is available from multiple commercial suppliers with a certified purity specification of ≥95% . This purity level meets the minimum threshold for reliable biological assay data, as impurities at levels >5% can confound IC₅₀ determinations, particularly in cellular assays where minor contaminants with potent off-target activity can produce misleading results. For comparison, the structurally related 2,4-dimethylbenzenesulfonamide analog (CAS 1005301-95-0) is listed with variable purity specifications across suppliers, and the 6-yl regioisomer (CAS 946246-76-0) has more limited commercial availability . Consistent purity specifications reduce inter-laboratory variability in SAR campaigns.

Chemical procurement Purity specification Reproducibility

Crystallographic Validation of 7-yl Benzenesulfonamide Binding Pose: Structural Basis for Scaffold Engagement of RORγ LBD

The crystal structure of human RORγ (C455E mutant) LBD in complex with XY039 (13e), a compound sharing the 7-yl benzenesulfonamide topology with 946369-49-9, has been solved at 2.57 Å resolution (PDB ID: 7XQE) [1]. This structure confirms that the 7-yl benzenesulfonamide NH engages in a critical hydrogen-bonding interaction within the RORγ LBD, while the N-1 substituent occupies a distinct hydrophobic sub-pocket [1][2]. XY039 (13e) exhibits a biochemical IC₅₀ of 0.55 μM in the Gal4-RORγ LBD assay and 17 nM in a cellular transactivation assay, and demonstrates effective in vivo tumor growth suppression in a 22Rv1 prostate cancer xenograft model [2]. This crystallographic framework provides a structural rationale for the binding competence of the 7-yl benzenesulfonamide topology and supports the use of 946369-49-9 as a structurally informed tool compound or optimization starting point.

Structural biology X-ray crystallography Binding mode analysis

Evidence-Backed Application Scenarios for N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide (946369-49-9) in Drug Discovery and Chemical Biology


RORγ/RORγt Inverse Agonist Lead Optimization Starting Point

The unsubstituted benzenesulfonamide of 946369-49-9 provides the minimal pharmacophoric core for property-guided lead optimization. Medicinal chemistry teams can use this compound as a starting scaffold for systematic substitution at the benzenesulfonamide para- and meta-positions to modulate lipophilicity, potency, and selectivity, following the SAR trajectories established for compounds 13, 13e, and 5a [1][2]. The 7-yl attachment topology is crystallographically validated (PDB 7XQE) and the furan-2-carbonyl N-1 substituent distinguishes this series from N-1 sulfonamide analogs that dominate the literature, offering a chemically distinct vector for intellectual property generation [3].

Chemical Probe Development for RORγ-Mediated Transcriptional Regulation Studies

The tetrahydroquinoline scaffold class has demonstrated RORγt inverse agonism with in vivo target engagement in psoriasis and prostate cancer models [1][2]. 946369-49-9, as a member of this scaffold family bearing the furan-2-carbonyl pharmacophore, is suitable for development as a chemical probe to interrogate RORγ-dependent IL-17 production and Th17 cell differentiation. Researchers should note that direct experimental profiling of this specific compound for RORγ binding and functional activity has not yet been reported; initial characterization via thermal shift assay (TSA), Gal4-RORγ LBD reporter assay, and Th17 differentiation assay is recommended prior to deployment as a validated probe [3].

Comparative SAR Library Member for Regioisomer and Substituent Scanning

946369-49-9 serves as a critical reference compound in a comparative SAR matrix that includes the 6-yl regioisomer (CAS 946246-76-0), the 3-methylbenzenesulfonamide analog, the 2,4-dimethylbenzenesulfonamide analog, and the 2-fluoro analog [1]. Systematic profiling of this set in RORγ biochemical and cellular assays would quantify the contribution of benzenesulfonamide substitution and regiochemistry to target engagement, selectivity, and cellular potency. Such a matrix would directly inform whether the minimal unsubstituted phenyl variant provides optimal LLE or whether specific substituents are necessary for potency thresholds.

Metabolic Stability Benchmarking Against Tertiary Sulfonamide Controls

Given the documented metabolic stability advantage of the N-sulfonamide-tetrahydroquinoline scaffold over tertiary sulfonamide 1, 946369-49-9 can be employed in head-to-head microsomal stability and hepatocyte clearance assays alongside compound 1 and the optimized analogs 13 and 5a [1][2]. These comparative ADME data would quantify the extent to which the furan-2-carbonyl N-1 substituent, relative to other N-1 substituents, contributes to the metabolic stability phenotype of the tetrahydroquinoline class.

Quote Request

Request a Quote for N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.